(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1705061-00-2) features an 8-azabicyclo[3.2.1]octane core with a methylthio (-SCH3) group at position 3 and a 3,5-dimethoxyphenyl carboxamide substituent . Its molecular formula is C17H24N2O3S (MW: 336.5 g/mol). The 3,5-dimethoxy groups on the phenyl ring may enhance hydrogen bonding and π-π interactions, while the methylthio group contributes to lipophilicity .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBXVMPEQSESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Potential
The biological activity of this compound has been primarily evaluated through various pharmacological studies. Key areas of interest include:
- Analgesic Properties : The compound has shown promise as a lead for developing new analgesics due to its interaction with pain pathways.
- Antidepressant Effects : Research suggests potential applications in mood regulation, making it relevant for antidepressant development.
Pharmaceutical Development
The compound is being explored for its potential as:
- Lead Compound for Analgesics : Its efficacy in pain modulation makes it a candidate for new pain relief medications.
- Antidepressants : Ongoing studies are investigating its role in treating depression through modulation of neurotransmitter levels.
Chemical Probes
Due to its unique structure, this compound serves as a valuable chemical probe in:
- Biological Studies : It aids in exploring complex biological systems and understanding drug interactions at the molecular level.
In Vitro Studies
In vitro assays have demonstrated that (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits significant activity against various cancer cell lines and demonstrates potential antimicrobial properties.
Animal Models
Animal studies are ongoing to evaluate the safety and efficacy profile of this compound in vivo. Preliminary results suggest promising outcomes in pain management and mood regulation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group attached to the bicyclic structure is susceptible to nucleophilic substitution due to the polarizable sulfur atom. This reaction typically requires:
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Reagents : Strong nucleophiles (e.g., amines, alkoxides)
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Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–100°C)
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Outcome : Replacement of the methylthio group with nucleophiles (e.g., -NH₂, -OR)
Example Reaction Pathway :
This reaction modifies the compound’s electronic profile, potentially enhancing interactions with biological targets.
Hydrolysis of the Amide Bond
The amide functional group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid + 3,5-dimethoxyaniline |
| Basic Hydrolysis | NaOH (4M), 100°C | Bicyclic amine salt + 3,5-dimethoxyphenyl carboxylate |
Hydrolysis disrupts the amide linkage, generating fragments useful for derivatization or degradation studies.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) states:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | Dichloromethane, 0°C | Sulfoxide | Modifies lipophilicity for pharmacokinetics |
| H₂O₂/Fe³⁺ | Ethanol, 50°C | Sulfone | Enhances metabolic stability |
Oxidation alters the compound’s solubility and bioavailability, critical for drug development .
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The elec
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Carboxamide Group
a. N-(2-Ethoxyphenyl) Analog
- Structure : (1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1706065-71-5)
- Molecular Formula : C17H24N2O2S (MW: 320.5 g/mol)
- Key Differences: Replacement of 3,5-dimethoxy with a single 2-ethoxy group reduces molecular weight and oxygen content.
b. N-(4-Trifluoromethylphenyl) with 3-Oxopiperazinyl Substituent
- Structure : (1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2108757-40-8)
- Molecular Formula : C19H23F3N4O2 (MW: 396.4 g/mol)
- The 4-trifluoromethylphenyl group adds steric bulk and electron-withdrawing properties, which may enhance metabolic stability but reduce solubility .
c. Phenyl vs. Dimethoxyphenyl Carboxamide
- Structure : (1R,5S)-N-phenyl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Key Differences : Absence of methoxy groups reduces molecular weight (MW: ~290–300 g/mol estimated) and polarity. The simpler phenyl group may weaken target binding compared to the dimethoxy analog, which offers dual hydrogen-bonding sites .
Variations in the Azabicyclo[3.2.1]octane Core
a. Sulfonamide Derivatives
- Example: (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane
- Key Differences: Replacement of carboxamide with sulfonamide (e.g., -SO2-) increases acidity and hydrogen-bond acceptor capacity.
b. Trifluoromethanesulfonate and Benzoyloxy Derivatives
- Example : (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
- Key Differences : Trifluoromethanesulfonate (-OSO2CF3) is a leaving group, making this compound a reactive intermediate. Such derivatives are typically used in further synthetic modifications rather than as final bioactive molecules .
c. Diphenylmethoxy Substituents
Pharmacological and Physicochemical Properties
*Estimated based on structural similarity.
Research Findings and SAR Insights
- Methoxy Groups: The 3,5-dimethoxy substitution in the target compound is associated with improved binding affinity in related azabicyclo carboxamides, likely due to dual hydrogen-bond donor/acceptor interactions .
- Methylthio vs. Sulfonyl : Methylthio (-SCH3) groups offer moderate lipophilicity, whereas sulfonamides (-SO2NH2) increase acidity and solubility but may introduce toxicity .
- Stereochemistry : The (1R,5S) configuration is critical for maintaining the bicyclo core’s rigidity, as seen in analogs with similar scaffolds (e.g., tropane derivatives) .
Q & A
Q. Substituent variation :
Stereochemistry : Test (1S,5R) enantiomer to assess chiral specificity in target binding .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Steps to address:
Standardize assays : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293), buffer conditions, and readout methods .
Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify secondary targets .
Computational modeling : Dock the compound into homology models of suspected targets (e.g., monoamine transporters) to predict binding modes .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or formulate with cyclodextrins .
- Metabolic stability : Replace labile groups (e.g., methylthio → trifluoromethyl) or use deuterium isotope effects .
- Blood-brain barrier penetration : LogP optimization (target 2–3) via substituent tuning (e.g., reduce methoxy groups) .
Data Contradiction Analysis
Q. Why do IC₅₀ values vary between enzymatic and cell-based assays?
- Methodological Answer : Discrepancies may arise from:
- Membrane permeability : Poor cellular uptake in whole-cell assays vs. direct enzyme exposure in purified systems .
- Protein binding : Serum proteins in cell media reduce free compound concentration .
- Metabolic conversion : Cells may metabolize the compound into active/inactive derivatives .
Experimental Design Considerations
Q. How to design a robust dose-response study for target validation?
- Methodological Answer :
Dose range : 10 nM–100 µM (logarithmic spacing) to capture full efficacy/potency .
Controls : Include a known inhibitor (positive control) and vehicle (DMSO < 0.1%).
Replicates : n ≥ 3 independent experiments to assess inter-assay variability .
Data normalization : Express results as % inhibition relative to baseline (vehicle) and maximal response (positive control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
